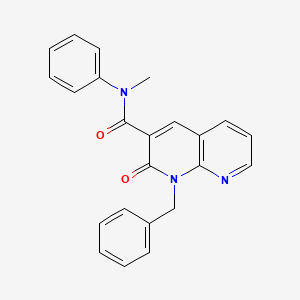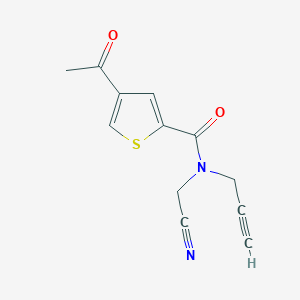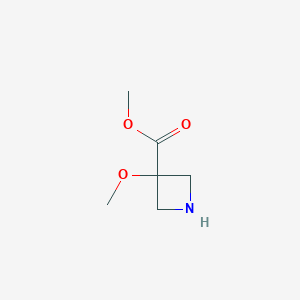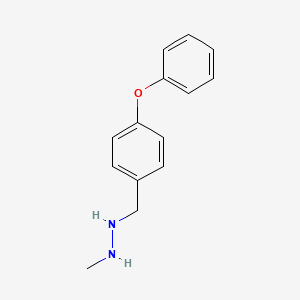
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a chemical compound that belongs to the class of quinolines. It has been extensively studied for its potential medicinal properties, particularly as an anti-cancer agent.
Applications De Recherche Scientifique
Synthesis and Catalysis
Several studies have focused on the synthesis of complex molecules and their reactivity. For instance, Shan et al. (2002) detailed the synthesis of methyloxorhenium(V) complexes and their application in catalyzing sulfoxidation reactions, highlighting the significance of such compounds in synthetic chemistry and potential industrial applications Shan, Ellern, & Espenson, 2002. Khaligh (2014) developed an efficient, halogen-free catalytic method for synthesizing polyhydroquinoline derivatives, showcasing the role of ionic liquids in promoting green chemistry practices Khaligh, 2014.
Photochemical and Electrochemical Studies
Research by Cao et al. (2014) on a twisted-intramolecular-charge-transfer based fluorescent thermometer demonstrates the potential of quinoline derivatives in developing sensors and diagnostic tools with high sensitivity and specificity Cao, 2014. Additionally, Nganga et al. (2017) explored the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes, indicating the role of quinoline derivatives in addressing environmental challenges through CO2 utilization Nganga et al., 2017.
Anticancer and Antiviral Properties
Solomon et al. (2019) designed and synthesized 4-aminoquinoline derived sulfonyl analogs with significant anticancer activities, highlighting the therapeutic potential of quinoline derivatives in oncology Solomon et al., 2019. Selvakumar et al. (2018) investigated the antiviral activity of tetrahydroquinazolin-2-yl morpholine derivatives, presenting a novel approach to combat viral infections Selvakumar et al., 2018.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-10-21-20(13-16)23(25-11-5-4-6-12-25)22(15-24-21)28(26,27)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUKKKNWDKBSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)


![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)


![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)